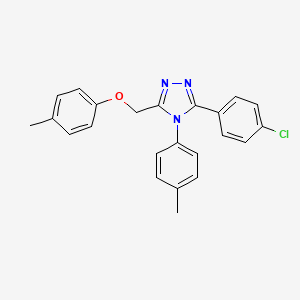
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl, methylphenoxy, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenols. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Applications De Recherche Scientifique
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methoxyphenyl)methyl)-4-(4-methylphenyl)-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
Uniqueness
The uniqueness of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
141079-01-8 |
|---|---|
Formule moléculaire |
C23H20ClN3O |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H20ClN3O/c1-16-3-11-20(12-4-16)27-22(15-28-21-13-5-17(2)6-14-21)25-26-23(27)18-7-9-19(24)10-8-18/h3-14H,15H2,1-2H3 |
Clé InChI |
IGDFWKMEHWRDCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


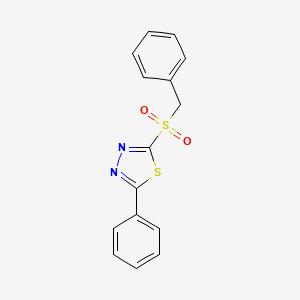

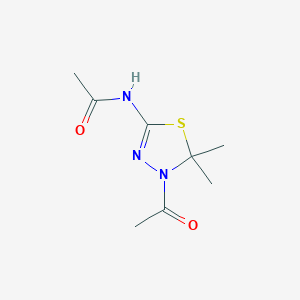

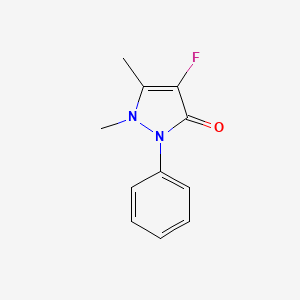
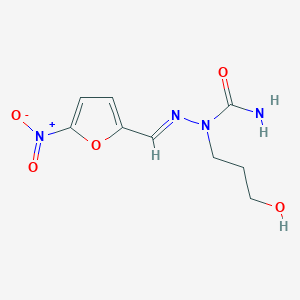
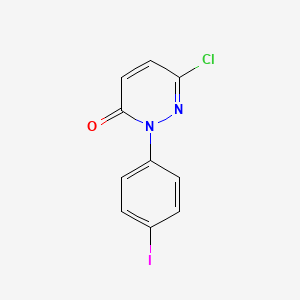

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
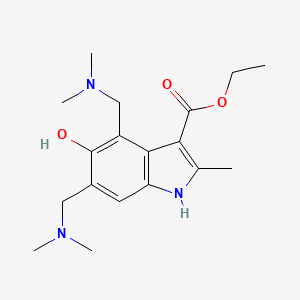

![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
